3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Medicinal Chemistry Chemical Biology Library Design

3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a synthetic heterocyclic compound combining a 1,2,4-oxadiazole core with a pyrazolidine ring. It belongs to the broader class of 1,2,4-oxadiazole derivatives, which are extensively studied for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Molecular Formula C24H18N4O2
Molecular Weight 394.434
CAS No. 2034564-28-6
Cat. No. B2439827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
CAS2034564-28-6
Molecular FormulaC24H18N4O2
Molecular Weight394.434
Structural Identifiers
SMILESC1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
InChIInChI=1S/C24H22N4O2/c1-3-7-17(8-4-1)16-29-20-13-11-19(12-14-20)23-26-24(30-28-23)21-15-25-27-22(21)18-9-5-2-6-10-18/h1-14,21-22,25,27H,15-16H2
InChIKeyFETMLYORXVJAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole (CAS 2034564-28-6): Chemical Identity and Class Context


3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a synthetic heterocyclic compound combining a 1,2,4-oxadiazole core with a pyrazolidine ring [1]. It belongs to the broader class of 1,2,4-oxadiazole derivatives, which are extensively studied for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties [2]. The compound features a phenylmethoxyphenyl substituent at the 3-position and a phenylpyrazolidin moiety at the 5-position, creating a unique substitution pattern among commercially available research chemicals.

Why Generic Substitution of 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole Is Not Trivial


Substitution of this compound with structurally similar analogs is ill-advised without direct comparative data because even minor modifications to the oxadiazole or pyrazolidine rings can profoundly alter potency, selectivity, and pharmacokinetic behavior [1]. The phenylmethoxy group at the 4-position of the phenyl ring attached to the oxadiazole, combined with the phenyl-substituted pyrazolidine, creates a unique pharmacophoric arrangement. In the EGFR-TK inhibitor series reported by Serag et al. (2024), subtle aryl substitutions led to IC50 values ranging from 1.82 to over 100 µM, demonstrating that activity cliffs are common in this chemical space [2]. Without head-to-head comparative data, any assumption of functional equivalence between analogs is scientifically unjustified.

Quantitative Differentiation Evidence for 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole


Structural Uniqueness: Phenylmethoxyphenyl and Phenylpyrazolidin Substitution Pattern

The target compound possesses a specific substitution pattern—a 4-phenylmethoxyphenyl group on the oxadiazole C3 and a 3-phenylpyrazolidin-4-yl group on C5—that differentiates it from close analogs. The closest commercially listed analogs include 5-[3-(3-bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole and 5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole, which differ by a single bromine or methoxy substituent on the pyrazolidine phenyl ring [1]. The target compound carries an unsubstituted phenyl ring on the pyrazolidine, which may result in distinct electronic and steric properties. Computed physicochemical properties from PubChem show a molecular weight of 398.5 g/mol, XLogP3-AA of 4, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 72.2 Ų [2]. These values place the compound within drug-like chemical space (Lipinski rule compliant), but subtle structural differences from analogs can lead to significant differences in target engagement.

Medicinal Chemistry Chemical Biology Library Design

Class-Level Anti-Proliferative Activity of 1,2,4-Oxadiazole Derivatives

While no specific anti-proliferative data exist for the target compound, a closely related study on 1,2,4-oxadiazole derivatives by Serag et al. (2024) provides class-level context. In that study, oxadiazole-based compounds achieved IC50 values ranging from 1.82 to 5.55 µM against HCT116, HepG-2, and MCF7 cancer cell lines, with EGFR-TK inhibition IC50 values as low as 0.09 µM [1]. The target compound's structural features—the 1,2,4-oxadiazole core and the pyrazolidine ring—are motifs present in many bioactive molecules. However, this study evaluated oxadiazole-pyrazoline hybrids, not oxadiazole-pyrazolidine hybrids, and did not include the target compound. This evidence is strictly class-level and cannot be used to infer specific potency for the target compound.

Cancer Research EGFR Inhibition Anti-Proliferative Screening

Physicochemical Property Differentiation: Lipinski Compliance and Drug-Likeness

The target compound's computed physicochemical properties position it within favorable drug-like chemical space. With MW 398.5 g/mol, XLogP3-AA 4, 2 HBD, 6 HBA, and TPSA 72.2 Ų, it satisfies all four Lipinski Rule of Five criteria [1]. In contrast, the bromo analog (MW 473.33) approaches the MW cutoff, and the trifluoromethyl analog 5-(3-phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (MW 356.31) falls below the target compound's molecular weight but contains a metabolically stable CF3 group [2]. The target compound's XLogP3-AA of 4 suggests moderate lipophilicity, potentially balancing membrane permeability and solubility. However, these are computed properties; experimental logP, solubility, or permeability data are not publicly available.

Drug Design ADME Prediction Physicochemical Profiling

Application Scenarios for 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole Based on Available Evidence


Chemical Library Screening for Novel Kinase or GPCR Inhibitors

The compound's oxadiazole-pyrazolidine scaffold and drug-like physicochemical profile (MW 398.5, cLogP 4, TPSA 72.2 Ų) make it a suitable candidate for inclusion in diversity-oriented screening libraries targeting kinases or GPCRs [1]. The 1,2,4-oxadiazole core has been validated as a kinase inhibitor scaffold, as demonstrated by Serag et al. (2024) where related oxadiazoles achieved EGFR-TK IC50 values as low as 90 nM [2]. However, the target compound itself has no confirmed target engagement data, so its use should be limited to exploratory screening rather than focused target-based campaigns.

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

This compound serves as a valuable SAR probe due to its unsubstituted phenyl group on the pyrazolidine ring, providing a baseline for systematic substitution studies [1]. Researchers comparing it with the 3-bromophenyl analog (CAS 2034440-75-8) or 3-methoxyphenyl analog (CAS 2034488-06-5) can explore the effects of electron-withdrawing and electron-donating groups on biological activity and physicochemical properties. The computed TPSA of 72.2 Ų and XLogP3-AA of 4 provide a starting point for understanding how further substitutions may impact permeability and solubility profiles [2].

Computational Chemistry and Molecular Docking Studies

The compound's well-defined structure (InChIKey MSPZGSYYCRFVQS-UHFFFAOYSA-N) and availability of 2D/3D conformer data from PubChem facilitate its use as a ligand in molecular docking and molecular dynamics simulations [1]. Given the oxadiazole core's known propensity to interact with ATP-binding pockets via hydrogen bonding (6 HBA, 2 HBD), computational studies can predict binding modes to various kinase targets. These in silico predictions can then guide the prioritization of the compound or its analogs for experimental validation [2].

Quote Request

Request a Quote for 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.